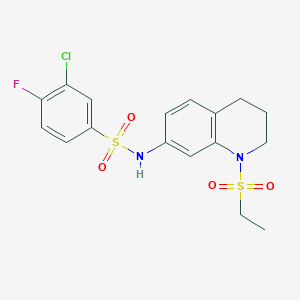

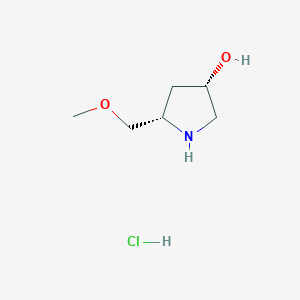

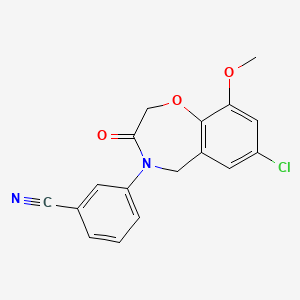

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride, also known as MEM-3-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEM-3-OH is a chiral molecule that belongs to the class of pyrrolidine derivatives.

科学的研究の応用

Synthesis and Application in Medicinal Chemistry

(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride and its derivatives have been explored extensively in the synthesis of medicinal compounds. A notable application includes the development of anti-inflammatory agents, such as in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. These compounds exhibit dual inhibitory activity on prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory and analgesic agents with reduced ulcerogenic effects (Ikuta et al., 1987).

Role in Organic Chemistry and Synthesis

In organic chemistry, these compounds are utilized for their reactivity and versatility. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones is a critical process for preparing agrochemicals or other medicinal compounds (Ghelfi et al., 2003). Additionally, the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide has been explored, highlighting a unique transformation from piperidines to pyrrolidines (Tehrani et al., 2000).

Antiviral Properties

Compounds derived from (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride have shown promising antiviral properties. For instance, C-5 substituted tubercidin analogues have been evaluated for their antiviral effects against various RNA and DNA viruses, demonstrating significant biological activity and potential as therapeutic agents (Bergstrom et al., 1984).

Applications in Asymmetric Synthesis

The compound has also been instrumental in asymmetric synthesis, such as in the acylation of carboxamides and the stereoselective reduction of 2-alkyl-3-oxoamides. This process provides an alternative to asymmetric aldol reactions, showcasing its utility in creating enantiomerically enriched products (Ito et al., 1984).

Application in Photodynamic Therapy

Finally, derivatives of this compound have found applications in photodynamic therapy. For example, the synthesis of bacteriochlorins with integral spiro-piperidine motifs, incorporating the pyrrolidine structure, offers a way to tailor the spectral properties of photosensitizers used in such therapies (Reddy et al., 2013).

特性

IUPAC Name |

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMOZBOMDXHCKW-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1C[C@@H](CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)

![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)

![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)

![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)